In Silico Modeling of Methyl 7-hydroxy-1H-indazole-3-carboxylate Binding: A Structural Guide to Kinase Hinge Interactions
In Silico Modeling of Methyl 7-hydroxy-1H-indazole-3-carboxylate Binding: A Structural Guide to Kinase Hinge Interactions
As computational workflows in drug discovery evolve, analyzing "privileged scaffolds" like the indazole ring requires a meticulous synthesis of structural pharmacology and thermodynamic modeling. Methyl 7-hydroxy-1H-indazole-3-carboxylate (CAS: 1783523-61-4) is a highly versatile building block. Because indazole derivatives are known bioisosteres of indole, they possess a remarkable capacity to form strong donor and acceptor hydrogen bonds within the hydrophobic pockets of targeted proteins[1].
This technical guide serves as an authoritative framework for in silico scientists. By deconstructing the structural anatomy of this compound, we provide a self-validating computational methodology for predicting its binding affinity, specifically within ATP-competitive kinase inhibition—a domain where indazoles historically exhibit exceptional efficacy[2].
Pharmacophore Deconstruction & Target Rationale
Before initiating molecular docking or molecular dynamics (MD) simulations, it is critical to understand the causality of the molecule's structural components. The efficacy of Methyl 7-hydroxy-1H-indazole-3-carboxylate in kinase inhibition hinges on the precise spatial arrangement of its three primary functional groups:
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The 1H-Indazole Core (The Hinge Binder): The core nitrogen atoms (N1 and N2) serve as a canonical hydrogen-bond donor-acceptor pair. In kinases such as ROCK1 or GSK-3β, this motif anchors the molecule to the kinase hinge region (e.g., via the backbone carbonyl and NH of Asp and Val/Leu residues)[3][4].
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The 3-Carboxylate Methyl Ester (The Solvent Vector): Extending from the C3 position, this ester group generally projects outward toward the solvent-exposed channel of the ATP binding site. It provides steric bulk that can be synthetically modified to alter receptor selectivity and solubility[5].
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The 7-Hydroxyl Group (The Gatekeeper Anchor): The addition of a polar -OH group at the C7 position on the benzenoid ring drastically alters the electronic landscape[6]. It introduces an additional hydrogen-bonding vector that can target gatekeeper residues or specific polar sub-pockets deep within the kinase cleft, improving binding enthalpy and target specificity.
Structural mapping of indazole functional groups to specific kinase sub-pockets.
Step-by-Step In Silico Methodology
To ensure scientific integrity and predictive accuracy, every computational experiment must operate as a self-validating system. The following protocol outlines the in silico pipeline for modeling the binding of Methyl 7-hydroxy-1H-indazole-3-carboxylate to a target kinase (e.g., ROCK1 or EGFR).
Step 1: Target Protein Preparation (The Foundation)
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Action: Retrieve a high-resolution kinase crystal structure co-crystallized with an indazole-like inhibitor (e.g., PDB ID: 3V8S for ROCK1[3] or PDB ID: 3POZ for EGFR[7]).
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Execution: Remove crystallographic waters farther than 5 Å from the active site. Add missing hydrogen atoms.
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Causality: Use software (e.g., Protein Preparation Wizard / Epik) to assign protonation states at a physiological pH of 7.4 ± 0.5. Why? The hinge interaction is entirely dependent on the correct tautomeric and protonation state of the aspartate/valine backbone. An incorrect protonation state will fail to predict the critical N1-H donor interaction.
Step 2: Ligand Conformational Sampling
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Action: Generate a 3D structure of Methyl 7-hydroxy-1H-indazole-3-carboxylate.
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Execution: Run a low-mode molecular mechanics (e.g., OPLS4) conformational search.
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Causality: The ester group at C3 exhibits rotational freedom. Generating multiple conformers ensures the docking algorithm can test various solvent-channel orientations without getting trapped in a local energy minimum. Furthermore, the 7-OH group's dipole moment must be accurately represented for electrostatic scoring.
Step 3: Grid Generation & Molecular Docking
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Action: Center the docking grid on the ATP-binding pocket.
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Execution: Perform Extra Precision (XP) docking allowing full ligand flexibility while keeping the protein backbone rigid initially[8].
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Causality: Because indazoles are known Type I, ATP-competitive inhibitors[3], constraining the grid to the native ligand's coordinates prevents irrelevant allosteric sampling, saving computational expense and reducing false positives.
Step 4: Molecular Dynamics (MD) & Free Energy Perturbation (FEP)
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Action: Subject the top docking pose to a 100 ns MD simulation in explicit solvent (TIP3P), followed by FEP calculations.
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Execution: Monitor the Root Mean Square Deviation (RMSD) of the ligand and the distance of the hydrogen bonds between the indazole N1/N2 and the hinge.
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Causality: Docking provides a static snapshot based on geometric fit. MD validates whether the 7-OH polar anchor and the hinge hydrogen bonds persist under thermodynamic fluctuations[4]. FEP calculates the relative binding free energy (
), correlating directly to experimental values.
Computational workflow for predictive kinase hinge-binding modeling.
Quantitative Data & Expected Benchmarks
To ground the in silico workflow in practical expectations, Table 1 outlines anticipated baseline binding affinities across well-documented kinase targets based on homologous indazole studies. Table 2 summarizes the fundamental physicochemical parameters calculated to define its ADMET profile, using baseline data from the structural analog 1H-indazol-7-ol[9].
Table 1: Predicted Docking Profiles for Methyl 7-hydroxy-1H-indazole-3-carboxylate
| Target Kinase | PDB Template | Primary Binding Motif | Expected GlideScore (kcal/mol) | Predictive Target Interaction |
| ROCK1 | 3V8S | ATP Hinge (Asp/Met) | -8.5 to -9.2 | Strong bidentate H-bonds via N1/N2. |
| EGFR | 3POZ | ATP Hinge (Met793) | -7.8 to -8.6 | 7-OH acts as an anchor in the polar sub-pocket. |
| GSK-3β | 6TCU | Hinge (Asp133/Val135) | -8.0 to -9.0 | Tridentate stabilization using the 1H-indazole core. |
Table 2: Computed ADMET & Physicochemical Properties
| Parameter | Computed Value | Relevance in Drug Design |
| Molecular Weight | ~192.17 g/mol | Favorable for fragment-based drug design (FBDD) / lead optimization. |
| LogP (Lipophilicity) | 1.8 - 2.2 | Ideal balance for membrane permeability and aqueous solubility. |
| H-Bond Donors | 2 (N1-H, 7-OH) | Crucial for target anchoring; adheres to Lipinski's Rule of 5. |
| H-Bond Acceptors | 4 (N2, O-ester, O-OH) | Promotes interactions with solvent-exposed backbones. |
| Rotatable Bonds | 2 | Low flexibility reduces entropic penalty upon binding. |
Conclusion
Methyl 7-hydroxy-1H-indazole-3-carboxylate represents a highly optimized starting point for structure-based drug design. By rigorously applying protein preparation rules, targeted grid generation, and extensive thermodynamic validation (MD/FEP), researchers can confidently map the multi-point binding interactions—specifically leveraging the 1H-indazole core for hinge binding and the 7-OH group for deep-pocket anchoring. Following this self-validating framework ensures that subsequent synthetic derivatives are guided by highly accurate predictive energetics.
References
Sources
- 1. 1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)- | Benchchem [benchchem.com]
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- 3. rcsb.org [rcsb.org]
- 4. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-methyl-1H-indazole-3-carboxamide|946343-59-5 [benchchem.com]
- 6. 7-Methoxy-1H-indazole hydrochloride | Benchchem [benchchem.com]
- 7. Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases | PLOS One [journals.plos.org]
- 8. Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-Indazol-7-ol | C7H6N2O | CID 21453601 - PubChem [pubchem.ncbi.nlm.nih.gov]



